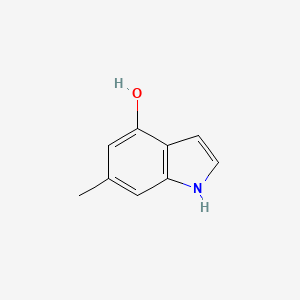

6-Methyl-1H-indol-4-ol

Übersicht

Beschreibung

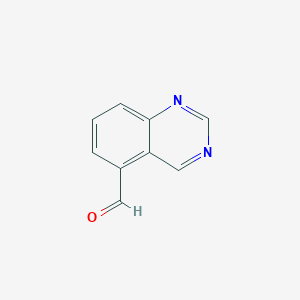

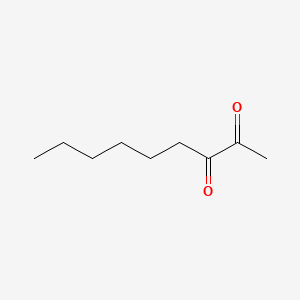

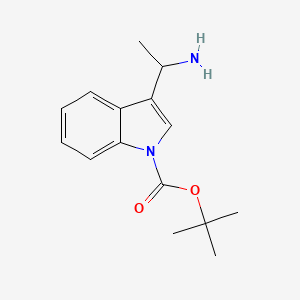

6-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

While specific synthesis methods for 6-Methyl-1H-indol-4-ol were not found, indole derivatives are generally synthesized through various strategies including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

The InChI code for 6-Methyl-1H-indol-4-ol is 1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 . This indicates the presence of a methyl group attached to the 6th carbon of the indole ring.Wissenschaftliche Forschungsanwendungen

Indole Alkaloid Synthesis

6-Methyl-1H-indol-4-ol plays a crucial role in the synthesis of indole alkaloids, a class of compounds with significant pharmacological properties. Indole alkaloids, such as lysergic acid and vincristine, have inspired organic chemists for decades due to their complex structures and potent biological activities. The review by Taber and Tirunahari (2011) provides a comprehensive framework for classifying all indole syntheses, highlighting the importance of 6-Methyl-1H-indol-4-ol in developing new methods for indole construction. This classification system is instrumental for researchers in identifying new approaches and understanding the current state of the art in indole synthesis (Taber & Tirunahari, 2011).

Cancer Therapy

The exploration of indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy is a significant area of research. IDO is an immunosuppressive enzyme that plays a role in tumor immune evasion. Studies on inhibitors of IDO, such as 1-methyltryptophan, highlight the potential of indole derivatives in cancer immunotherapy. However, a deeper understanding of IDO biology is crucial for the effective application of these inhibitors in therapy, as discussed by Löb et al. (2009) and Godin-Ethier et al. (2011). These reviews emphasize the need for further research to comprehend the biological relevance of IDO expression during tumorigenesis and its implications for therapeutic strategies (Löb et al., 2009), (Godin-Ethier et al., 2011).

Pharmacognosy and Biotechnology

The Catharanthus alkaloids are another example of the application of indole chemistry. These alkaloids, derived from Catharanthus roseus, have been the subject of extensive study due to their anticancer properties, such as those of vinblastine and vincristine. Van der Heijden et al. (2004) review highlights the pharmacognostical, phytochemical, and analytical aspects of Catharanthus alkaloids and discusses the biotechnological approaches for their production. This includes in vitro culture of C. roseus cells and genetic manipulation of the alkaloid biosynthetic pathway to improve production levels (van der Heijden et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, such as 6-Methyl-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .

Eigenschaften

IUPAC Name |

6-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601555 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-indol-4-ol | |

CAS RN |

61545-41-3 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)